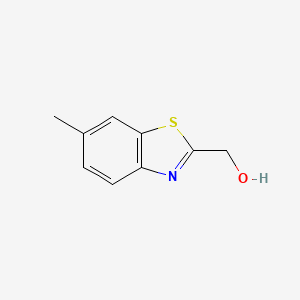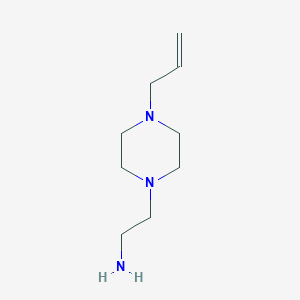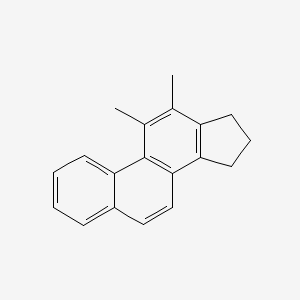
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine is a complex organic compound known for its unique structure and properties It belongs to the class of acyclic diterpenoids, which are compounds made of four consecutive isoprene units that do not contain a cycle
Méthodes De Préparation
The synthesis of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine typically involves the reaction of 3,7,11,15-Tetramethylhexadecanoic acid with pyrrolidine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine can be compared with other similar compounds, such as:
3,7,11,15-Tetramethylhexadecanol: This compound is a long-chain fatty alcohol with similar structural features but different functional groups.
3,7,11,15-Tetramethylhexadecyl acetate: This ester has a similar carbon backbone but differs in its ester functional group.
Phytol: A diterpenoid alcohol with a similar isoprene unit structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine moiety with the tetramethylhexadecanoyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56630-63-8 |
|---|---|
Formule moléculaire |
C24H47NO |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
3,7,11,15-tetramethyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C24H47NO/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)19-24(26)25-17-6-7-18-25/h20-23H,6-19H2,1-5H3 |
Clé InChI |
KBENWCSBIJHQTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)



![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)


![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)



